molecular formula C12H18N2O2 B12579866 Ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate CAS No. 603945-38-6

Ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate

Cat. No.: B12579866
CAS No.: 603945-38-6
M. Wt: 222.28 g/mol
InChI Key: OYRIIZURMIGLQG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate is an organic compound that belongs to the class of esters It contains a pyridine ring substituted with an ethyl group and an amino group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours . The resulting product is then purified through recrystallization to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-3-(pyridin-2-yl)propanoate: Lacks the ethyl substitution on the pyridine ring.

    Ethyl 2-amino-3-(5-methylpyridin-2-yl)propanoate: Contains a methyl group instead of an ethyl group on the pyridine ring.

The presence of the ethyl group in this compound can influence its chemical reactivity and biological activity, making it unique among its analogs .

Properties

CAS No.

603945-38-6

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate

InChI

InChI=1S/C12H18N2O2/c1-3-9-5-6-10(14-8-9)7-11(13)12(15)16-4-2/h5-6,8,11H,3-4,7,13H2,1-2H3

InChI Key

OYRIIZURMIGLQG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CC(C(=O)OCC)N

Origin of Product

United States

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